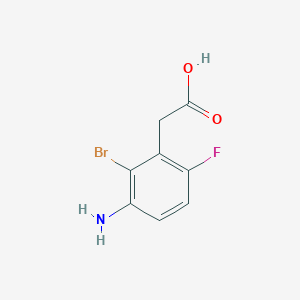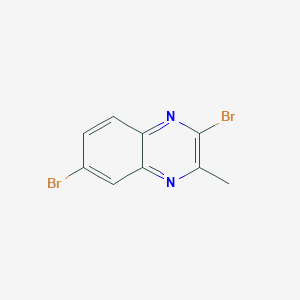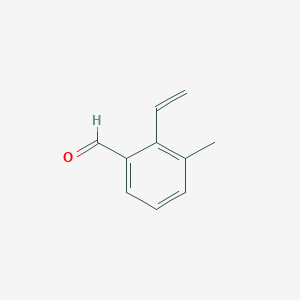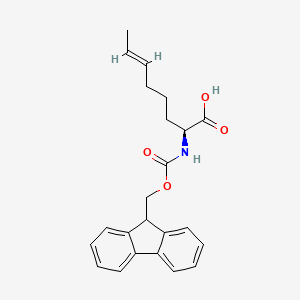
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-(Trifluoromethyl)-1H-imidazole with cyanogen bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride. The reaction mixture is heated to around 125°C for 24 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl iodide and a suitable catalyst.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Trifluoromethyl iodide, palladium catalysts, and base.
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Major Products
Substitution: Formation of trifluoromethyl-substituted imidazole derivatives.
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of 2-(Trifluoromethyl)-1H-imidazole-5-amine.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to increased binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-1H-imidazole-4-carbonitrile
- 2-(Trifluoromethyl)-1H-imidazole-5-carboxamide
- 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Fórmula molecular |
C5H2F3N3 |
|---|---|
Peso molecular |
161.08 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,(H,10,11) |
Clave InChI |
UMIJYQWFGDMMTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)
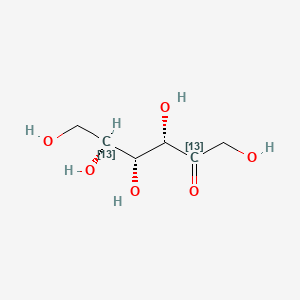

![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
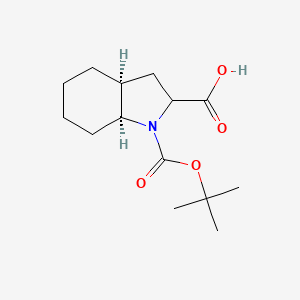
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)

